molecular formula C16H13NO2 B3022396 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde CAS No. 76195-80-7

2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde

Cat. No.: B3022396
CAS No.: 76195-80-7
M. Wt: 251.28 g/mol
InChI Key: QIMWZVMNUAWWSJ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the family of indole derivatives. It is a yellowish crystalline powder that is used in various scientific research applications. The compound has been studied extensively due to its unique properties and potential applications in various fields of science.

Scientific Research Applications

Versatile Building Block for Indole Derivatives

1-Methoxy-6-nitroindole-3-carbaldehyde, a related compound to 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde, demonstrates versatility as an electrophile. It reacts regioselectively at the 2-position with various nucleophiles, forming 2,3,6-trisubstituted indole derivatives. This makes it suitable for synthesizing novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).

Crystal Structure Analysis

Crystals of a similar compound, 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde, were obtained through specific reactions and recrystallization processes. These crystals exhibit a distinct dihedral angle between indole and the 4-methoxyphenyl ring systems, providing insights into their molecular arrangement and stability by van der Waals forces (Sonar et al., 2006).

Nucleophilic Substitution Reaction

1-Methoxyindole-3-carbaldehyde, closely related to the target compound, is a versatile electrophile that reacts at the 2-position with various nucleophiles, yielding 2-substituted indole-3-carbaldehydes. This reaction pattern broadens the scope of nucleophilic substitution reactions in indole chemistry (Yamada et al., 2012).

Applications in Antitumor Activity

Indoles like 2-phenylindole-3-carbaldehydes with lipophilic substituents exhibit significant antitumor activity, particularly in breast cancer cells. Some derivatives, especially those with a 4-methoxy group, can inhibit the growth of breast cancer cells effectively, demonstrating the potential of these compounds in cancer research (Kaufmann et al., 2007).

Synthesis of Novel DNA Binders

Compounds like 2-[2′-(4′′-Ethoxyphenyl)-1H-indol-6′-yl]-5-(4′′′-methylpiperazin-1′′′-yl)-1H-benzimidazole synthesized from similar indole carbaldehydes show potential as DNA binders. These compounds are synthesized through modified indole synthesis techniques and have implications in DNA research (Clark et al., 1998).

Gold-Catalyzed Cycloisomerizations

Gold(I)-catalyzed cycloisomerization of certain indole derivatives leads to the formation of 1H-indole-2-carbaldehydes, demonstrating the role of gold catalysis in synthesizing complex indole structures (Kothandaraman et al., 2011).

Mechanism of Action

Target of Action

It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple targets involved in these pathways.

Mode of Action

Similar compounds, such as mebeverine, work directly on smooth muscle within the gastrointestinal tract, affect calcium channels, and may affect muscarinic receptors

Biochemical Pathways

One study showed that a benzimidazole derivative, which is structurally similar to indole, reduced malondialdehyde (mda) contents and peroxidase (pod) activity . This suggests that the compound might influence oxidative stress pathways.

Pharmacokinetics

A structurally similar compound, apixaban, has been shown to undergo rapid absorption, with maximum concentration occurring 3–4 h after oral administration, and has a half-life of approximately 12 h . The compound is eliminated via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion

Result of Action

Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may have a broad range of molecular and cellular effects.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)16-14(10-18)13-4-2-3-5-15(13)17-16/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMWZVMNUAWWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396949
Record name 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76195-80-7
Record name 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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